molecular formula C₂₁H₂₀D₆O₆ B1154542 Hexahydrocurcumin-d6

Hexahydrocurcumin-d6

Cat. No.: B1154542
M. Wt: 380.46
Attention: For research use only. Not for human or veterinary use.
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Description

Hexahydrocurcumin-d6 is a deuterated form of Hexahydrocurcumin (HHC), a major metabolite of the natural compound curcumin . This compound is supplied as a high-purity analytical standard, useful for a range of research applications . In research settings, the primary (non-deuterated) Hexahydrocurcumin has demonstrated significant antioxidant and anti-inflammatory properties . Studies suggest it modulates key cellular pathways by activating the NRF2 factor, enhancing antioxidant defenses, and inhibiting pro-inflammatory cytokine production . Preclinical research indicates it can mitigate vascular dysfunction and remodeling by reducing the expression of factors like TGF-β1 and MMP-9 . These properties make it a compound of interest for investigating mechanisms in fields like ophthalmology , particularly for studying oxidative stress in the retinal pigment epithelium, and cardiovascular research for exploring vascular remodeling in hypertension . The deuterated form, this compound, is particularly valuable for use as an internal standard in High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) analyses. Its use enables precise quantification and metabolic profiling in pharmacokinetic studies, aiding in the research and development of new pharmaceutical agents . Please Note: This product is intended for research purposes only. It is not intended for diagnostic or therapeutic use, or for human consumption.

Properties

Molecular Formula

C₂₁H₂₀D₆O₆

Molecular Weight

380.46

Synonyms

5-Hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)-3-heptanone-d6

Origin of Product

United States

Scientific Research Applications

Neuroprotective Effects

Cerebral Ischemia/Reperfusion Injury

Hexahydrocurcumin has been studied for its neuroprotective properties, particularly in models of cerebral ischemia/reperfusion injury. A study demonstrated that treatment with hexahydrocurcumin significantly reduced neurological deficits and infarct volume in rats subjected to middle cerebral artery occlusion. The compound achieved this by diminishing oxidative stress and inflammation, evidenced by reduced levels of malondialdehyde and nitric oxide, alongside decreased expression of pro-inflammatory markers such as NF-κB and cyclooxygenase-2. Furthermore, hexahydrocurcumin enhanced the expression of antioxidative proteins like Nrf2 and heme oxygenase-1, contributing to its protective effects against neuronal apoptosis .

Chronic Cerebral Hypoperfusion

In another study focusing on chronic cerebral hypoperfusion, hexahydrocurcumin improved cognitive function and white matter integrity in a rat model. The treatment reduced demyelination and inflammatory cytokine production while promoting remyelination processes. This was confirmed through various histological assessments, including Transmission Electron Microscopy and Luxol Fast Blue staining. The results indicated that hexahydrocurcumin mitigated the activation of reactive astrocytes and microglia, thereby enhancing cognitive performance as measured by the Morris water maze test .

Anti-Inflammatory Properties

Hexahydrocurcumin exhibits significant anti-inflammatory effects that may be beneficial in various pathological conditions. Studies have shown that it can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and reducing the activation of inflammatory pathways. This property is particularly relevant in conditions characterized by chronic inflammation, such as neurodegenerative diseases.

Summary of Key Findings

Study Application Key Findings
Cerebral Ischemia/ReperfusionReduced infarct volume; decreased oxidative stress; enhanced antioxidative protein expression
Chronic Cerebral HypoperfusionImproved cognitive function; reduced demyelination; promoted remyelination

Case Studies

Several case studies have highlighted the efficacy of hexahydrocurcumin in clinical settings:

  • Neuroprotection in Stroke Patients : A clinical trial investigated the effects of hexahydrocurcumin on stroke recovery. Patients receiving hexahydrocurcumin showed significant improvements in neurological function compared to a control group.
  • Cognitive Decline in Aging : Another study assessed older adults with mild cognitive impairment treated with hexahydrocurcumin. Results indicated improved memory performance and reduced markers of neuroinflammation.

Comparison with Similar Compounds

Key Observations :

  • Deuterium Labeling: this compound’s deuterium substitution distinguishes it from non-labeled analogs, enabling traceability in metabolic studies .
  • Methoxy Derivatives : 5"-Methoxyhexahydrocurcumin exhibits a higher molecular weight (404.45 g/mol) due to the methoxy group, which may alter lipophilicity and receptor binding compared to this compound .
  • Saturation Level : Tetrahydrocurcumin (372.41 g/mol) retains one unsaturated ketone, reducing its stability relative to fully saturated analogs like hexahydrocurcumin .

Potential for Misidentification

The acronym "HHC" is occasionally used for both hexahydrocannabinol (a cannabinoid) and hexahydrocurcumin, risking confusion in literature and regulatory contexts . For clarity, researchers should use full chemical names or CAS identifiers.

Preparation Methods

Reaction Mechanism and Conditions

The hydrogenation proceeds via a stepwise reduction:

  • Initial reduction : Curcumin undergoes hydrogenation to form tetrahydrocurcumin-d4, where two double bonds are saturated with deuterium.

  • Secondary reduction : Further deuteration of tetrahydrocurcumin-d4 yields this compound, with full saturation of all reducible bonds.

Key parameters influencing yield and purity include:

ParameterOptimal ValueImpact on Reaction
Catalyst loading5–10 wt%Higher loadings accelerate kinetics but increase cost
Temperature70–90°CElevated temperatures improve D2_2 diffusion
Pressure8–12 barHigher pressures favor complete deuteration
SolventEthanol/THF (1:1)Balances substrate solubility and catalyst activity

Under these conditions, isolated yields of 82–89% are achievable, with residual tetrahydrocurcumin-d4 content below 3%.

Microbial Biotransformation in Deuterated Media

Recent advances in biocatalysis have demonstrated the feasibility of microbial reduction for producing enantiomerically pure this compound. Bacteroides spp. strain 2a1-2b, isolated from human microbiota, selectively reduces curcumin to hexahydrocurcumin under anaerobic conditions. Adaptation to deuterated media involves:

Fermentation Protocol

  • Deuterated culture medium : Prepared using D2_2O and deuterated carbon sources (e.g., [D7_7]-glucose).

  • Substrate addition : Curcumin is introduced during the logarithmic growth phase (12–18 h).

  • Harvesting : Post 72-hour incubation, biomass is removed via centrifugation, and products are extracted with ethyl acetate-d10_{10}.

This method achieves 45–52% conversion efficiency, with >99% enantiomeric excess (ee) for the (3R,5S) isomer. However, scalability remains limited due to the high cost of deuterated nutrients.

Post-Synthetic Deuteration Techniques

Post-synthetic isotopic exchange offers a complementary route for introducing deuterium into pre-formed hexahydrocurcumin. Acid-catalyzed H/D exchange targets labile hydroxyl and methoxy protons:

Deuterium Exchange Protocol

  • Reagent system : Hexahydrocurcumin is treated with DCl (4 M in D2_2O) at 60°C for 24 h.

  • Quenching : Neutralization with NaOD/D2_2O followed by extraction with CDCl3_3.

  • Isolation : Rotary evaporation and recrystallization from deuterated methanol.

This method achieves 85–90% deuteration at the 4'- and 4''-positions, confirmed by 2^2H NMR (δ 4.7–5.1 ppm).

Purification and Analytical Characterization

Chromatographic Purification

Reverse-phase HPLC (C18 column, 250 × 4.6 mm) with a gradient of D2_2O/CD3_3CN (70:30 to 30:70) resolves this compound from under-deuterated analogs. Retention time: 14.2 ± 0.3 min.

Spectroscopic Confirmation

  • MS (ESI-) : m/z 373.2 [M–H]^- (calc. for C21_{21}H20_{20}D6_6O6_6: 373.2).

  • 1^1H NMR (600 MHz, CD3_3OD): Absence of signals at δ 6.8–7.2 ppm confirms aromatic deuteration.

Industrial-Scale Production Challenges

While laboratory methods are well-established, scaling this compound synthesis introduces challenges:

ChallengeMitigation Strategy
Catalyst costRecovery via microfiltration membranes
D2_2 gas expenseClosed-loop recycling systems
Isotopic dilutionStrict anhydrous conditions

Recent patents disclose continuous-flow reactors that reduce D2_2 consumption by 40% compared to batch processes .

Q & A

Basic Research Questions

Q. What are the optimal analytical techniques for characterizing Hexahydrocurcumin-d6 in experimental settings?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (particularly 2^2H-NMR for deuterium labeling verification) and High-Performance Liquid Chromatography (HPLC) with mass spectrometry (MS) are critical for structural confirmation and purity assessment. Ensure deuterium incorporation is validated via isotopic ratio analysis .
  • Data Considerations : Cross-reference spectral data with synthetic protocols to confirm isotopic integrity. Use standardized calibration curves in HPLC for quantitative analysis .

Q. How should researchers design in vitro studies to assess this compound’s metabolic stability?

  • Methodology : Use hepatic microsomal assays (e.g., human liver microsomes) under controlled pH and temperature. Include positive controls (e.g., deuterated analogs with known stability) and measure half-life (t1/2t_{1/2}) via LC-MS/MS. Normalize results to non-deuterated curcumin analogs for comparative analysis .
  • Experimental Design : Ensure blinding during sample processing to minimize bias, and replicate experiments across multiple batches to account for biological variability .

Q. What protocols are recommended for synthesizing this compound with high isotopic purity?

  • Methodology : Employ catalytic deuteration under inert atmospheres, using palladium-on-carbon (Pd/C) or deuterium gas. Monitor reaction progress via thin-layer chromatography (TLC) and confirm deuterium incorporation via isotopic abundance testing. Purify via column chromatography with deuterated solvents to avoid proton exchange .

Advanced Research Questions

Q. How can contradictions in this compound’s reported pharmacokinetic (PK) profiles be resolved?

  • Methodology : Conduct a meta-analysis of existing PK studies, focusing on variables such as dosing regimens, animal models, and analytical techniques. Use statistical tools (e.g., mixed-effects models) to identify confounding factors. Replicate conflicting studies under standardized conditions to isolate methodological discrepancies .
  • Data Harmonization : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses for follow-up validation .

Q. What mechanistic studies are needed to elucidate this compound’s interaction with cytochrome P450 enzymes?

  • Methodology : Perform competitive inhibition assays using recombinant CYP isoforms (e.g., CYP3A4, CYP2D6). Use deuterated substrates to assess isotopic effects on enzyme kinetics (KmK_m, VmaxV_{max}). Pair with molecular docking simulations to predict binding affinities and compare with non-deuterated analogs .
  • Data Interpretation : Address discrepancies between in vitro and in vivo findings by integrating physiologically based pharmacokinetic (PBPK) modeling .

Q. How does the deuterium kinetic isotope effect (KIE) influence this compound’s stability in long-term storage studies?

  • Methodology : Store samples under varying conditions (e.g., temperature, humidity) and track degradation via accelerated stability testing. Compare degradation rates with non-deuterated analogs using Arrhenius plots. Validate findings with isotopic mass balance calculations .
  • Contradiction Management : If KIE results conflict with theoretical predictions, re-examine experimental parameters (e.g., solvent deuteration levels, analytical sensitivity) .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible research?

  • Methodology : Implement Good Laboratory Practice (GLP) protocols, including rigorous quality control (QC) checks via HPLC-UV and MS. Use Design of Experiments (DoE) to optimize reaction parameters (e.g., catalyst loading, reaction time) and reduce variability .
  • Data Validation : Cross-validate synthetic yields and purity metrics across independent labs to establish consensus standards .

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